
4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide, also known as CDNB, is a chemical compound that has been extensively studied for its applications in scientific research. CDNB is a sulfonamide derivative that is widely used as a substrate in enzyme assays, as a model substrate for glutathione S-transferases (GSTs), and as a probe to study drug metabolism and toxicity.
作用机制
The mechanism of action of 4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide involves its conjugation with GSH by GSTs. This reaction results in the formation of a thioether adduct, which is then eliminated from the body. 4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide is also a competitive inhibitor of GSTs, which means that it can bind to the active site of the enzyme and prevent the binding of other substrates.
Biochemical and Physiological Effects:
4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide has been shown to induce oxidative stress and DNA damage in cells. It has also been reported to cause apoptosis, or programmed cell death, in various cell types. 4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide has been used as a model substrate to study the metabolism and toxicity of drugs and environmental pollutants.
实验室实验的优点和局限性
4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide has several advantages as a substrate in enzyme assays. It is a stable and commercially available compound that can be easily synthesized in the laboratory. 4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide is also a relatively inexpensive substrate that can be used in high-throughput screening assays. However, 4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide has some limitations as a substrate. It is not a natural substrate for GSTs, and its metabolism by the enzyme may not accurately reflect the metabolism of other xenobiotics.
未来方向
There are several future directions for research on 4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide. One area of research is the development of new GST inhibitors based on the structure of 4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide. These inhibitors could be used as potential anticancer agents, as GSTs are overexpressed in many types of cancer cells. Another area of research is the use of 4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide as a model substrate to study the metabolism and toxicity of emerging environmental pollutants, such as microplastics and per- and polyfluoroalkyl substances (PFAS). Finally, 4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide could be used as a tool to study the role of GSTs in drug metabolism and drug-drug interactions.
合成方法
The synthesis of 4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide involves the reaction of 4-chloro-2,5-dimethylpyridine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with ammonia to yield the final product, 4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide.
科学研究应用
4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide has been used in a wide range of scientific research applications. It is commonly used as a substrate in enzyme assays to measure the activity of GSTs, which are a family of enzymes that play a crucial role in the detoxification of xenobiotics. GSTs catalyze the conjugation of glutathione (GSH) to electrophilic compounds, including 4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide, which leads to their elimination from the body.
属性
产品名称 |
4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide |
|---|---|
分子式 |
C13H13ClN2O2S |
分子量 |
296.77 g/mol |
IUPAC 名称 |
4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C13H13ClN2O2S/c1-9-8-12(10(2)7-11(9)14)19(17,18)16-13-5-3-4-6-15-13/h3-8H,1-2H3,(H,15,16) |
InChI 键 |
HPVMCIBWEGGSDQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NC2=CC=CC=N2 |
规范 SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NC2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



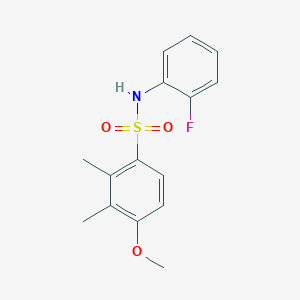
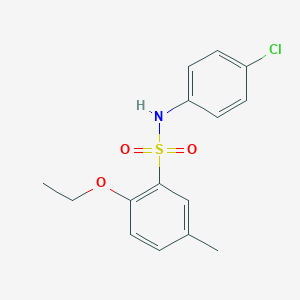

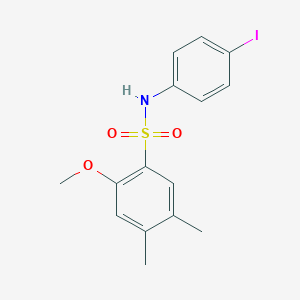
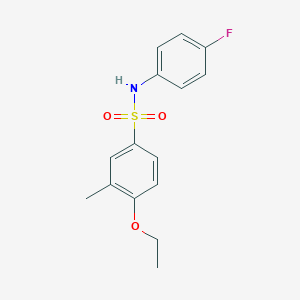
![Ethyl 1-[(4-bromo-3-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B288394.png)
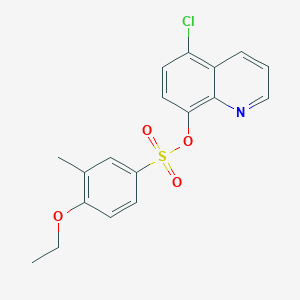

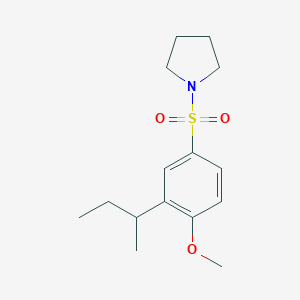
![2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether](/img/structure/B288431.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B288436.png)
![1-[(4-ethoxy-3-isopropylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B288439.png)
![2,5-Dichloro-4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl ethyl ether](/img/structure/B288444.png)
